9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one
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Overview
Description
9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is a complex heterocyclic compound It belongs to the class of thienopyrimidines, which are known for their diverse biological activities
Preparation Methods
The synthesis of 9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions are thienopyrimidine-2,4-diones and thieno[3,4-b]pyridine derivatives .
Scientific Research Applications
9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one has several scientific research applications. It is used in medicinal chemistry for the development of drugs with anticancer, antifungal, anti-inflammatory, and antiviral activities . Additionally, it has applications in the study of Pim-1 kinase inhibitors and multidrug resistance modulators .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one include other thienopyrimidine derivatives such as thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives . These compounds share similar synthetic routes and biological activities but differ in their specific chemical structures and properties .
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
10-methyl-5-(4-methylpiperidine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C18H19N3O2S/c1-11-5-8-20(9-6-11)18(23)14-10-13-16(24-14)19-15-12(2)4-3-7-21(15)17(13)22/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |
InChI Key |
QAMXRQMROSMTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
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